![molecular formula C17H17N5OS B2961447 2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 852372-22-6](/img/structure/B2961447.png)

2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

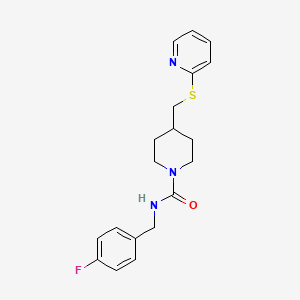

2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.

BenchChem offers high-quality 2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The core structure of triazolopyridazine derivatives has been explored for their potential anticancer properties. These compounds can interact with various cellular targets and disrupt cancer cell proliferation. For instance, the synthesis of related molecules has shown cytotoxic activity against breast cancer cell lines . The ability to inhibit or regulate enzymes that are overexpressed in cancer cells makes this class of compounds a valuable area of research in oncology.

Antimicrobial and Antibacterial Agents

Triazolopyridazine derivatives have been tested for their antimicrobial activities. New molecules synthesized from this scaffold have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . Their mechanism of action often involves the inhibition of bacterial DNA synthesis or protein function, making them potent antibacterial agents.

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory effects of triazolopyridazine derivatives are attributed to their ability to modulate inflammatory pathways. These compounds can act as enzyme inhibitors, reducing the production of pro-inflammatory cytokines and mediators involved in pain sensation .

Antioxidant Properties

Oxidative stress is a common pathway in various diseases, and antioxidants play a crucial role in mitigating this stress. Triazolopyridazine derivatives have shown antioxidant properties, which can be harnessed to protect cells from oxidative damage and support the treatment of diseases where oxidative stress is a contributing factor .

Enzyme Inhibition

This class of compounds has been identified as potent enzyme inhibitors. They have been studied for their inhibitory effects on enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . Such inhibition can be therapeutic in conditions like glaucoma, Alzheimer’s disease, and hormone-dependent cancers.

Antiviral and Antitubercular Activity

The structural flexibility of triazolopyridazine derivatives allows them to be tailored for antiviral and antitubercular applications. Their interaction with viral enzymes or tuberculosis bacteria can lead to the development of new treatments for these infectious diseases .

Organocatalysis

Beyond biomedical applications, these compounds have roles in organocatalysis due to their ability to facilitate various chemical reactions. This property is particularly useful in the synthesis of complex organic molecules and can be applied in industrial chemical processes .

Material Science

The unique structural features of triazolopyridazine derivatives make them suitable for applications in material science. They can be used in the design and development of new materials with specific electronic, optical, or mechanical properties .

Mechanism of Action

Target of Action

The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of triazole. Triazoles are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Triazoles generally work by forming hydrogen bonds with their targets, which can disrupt the target’s normal function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Triazoles and their derivatives have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In general, the pharmacokinetic properties of a compound depend on its chemical structure, and triazoles are known to have good bioavailability .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the diverse activities of triazoles, the effects could range from killing or inhibiting the growth of microbes (if it has antimicrobial activity) to killing cancer cells (if it has anticancer activity) .

properties

IUPAC Name |

2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c23-16(21-10-4-5-11-21)12-24-15-9-8-14-18-19-17(22(14)20-15)13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBNHBAKAZRETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)

![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)

![N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2961375.png)

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)

![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)

![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)